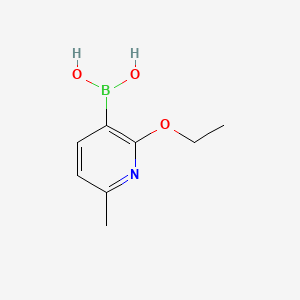

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

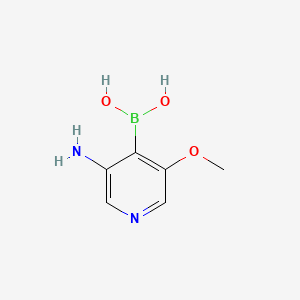

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with the empirical formula C8H12BNO3 and a molecular weight of 181.00 . It is a solid compound . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The synthesis of pyridinylboronic acids and esters is reviewed in a paper, which summarizes five approaches: halogen-metal exchange and borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .

Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They are also used in cross-coupling reactions .

Physical And Chemical Properties Analysis

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a solid compound . Its empirical formula is C8H12BNO3 and it has a molecular weight of 181.00 .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling Reactions

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Boronic Acid-Containing Hydrogels

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” can be used in the synthesis of boronic acid-containing hydrogels . These hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .

Design of Glucose Sensors

The glucose-sensitivity of boronic acid-containing hydrogels makes them suitable for the design of various glucose sensors . The introduction of boronic acid functionality into these hydrogels allows for the detection of glucose levels, which is particularly useful in the management of diabetes .

Self-Regulated Insulin Delivery Devices

Boronic acid-containing hydrogels, synthesized using “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, can be used in the development of self-regulated insulin delivery devices . These devices can potentially improve the quality of life for individuals living with diabetes .

Development of Intelligent Materials

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” can be used in the development of intelligent materials . Boronic acid-containing hydrogels are considered intelligent materials due to their ability to respond to changes in their environment, such as changes in glucose levels .

Research on Boronic Acid Interactions

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” can be used in research on boronic acid interactions with cis-diols and sensing applications . This research can lead to the development of new sensor molecules with improved selectivity towards specific analytes .

Mecanismo De Acción

The mechanism of action of boronic acids involves the formation of five-membered boronate esters with diols . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Direcciones Futuras

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Propiedades

IUPAC Name |

(2-ethoxy-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAWUEZHOQVXBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694432 |

Source

|

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

CAS RN |

1310384-30-5 |

Source

|

| Record name | Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)